molecular formula C12H19B B1332215 1-(2-Bromoethyl)adamantane CAS No. 773-37-5

1-(2-Bromoethyl)adamantane

Cat. No. B1332215
CAS RN: 773-37-5
M. Wt: 243.18 g/mol
InChI Key: OVKAIZXCUJMFLN-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)adamantane is a derivative of adamantane, a compound characterized by a rigid, diamond-like framework. This derivative is modified with a 2-bromoethyl group attached to the adamantane core. The adamantane structure is known for its high thermal stability and chemical inertness due to its cage-like structure.

Synthesis Analysis

The synthesis of adamantane derivatives, such as 1-(2-Bromoethyl)adamantane, can be achieved through various methods. One approach involves the preparation of 1-adamantyl trifluoromethanesulfonate from 1-bromoadamantane and silver trifluoromethanesulfonate in an organic solvent like 2,2-dimethylbutane. This intermediate can then potentially undergo further reactions to introduce the 2-bromoethyl group .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by their adamantane core. For 1-(2-Bromoethyl)adamantane, the addition of the 2-bromoethyl group would influence the molecular reorientations and dynamics. Studies on similar compounds, such as 1-bromoadamantane, have shown that these molecules exhibit uniaxial reorientations in their low-temperature phases and more complex motions at higher temperatures, which could also be relevant for understanding the behavior of 1-(2-Bromoethyl)adamantane .

Chemical Reactions Analysis

Adamantane derivatives can participate in a variety of chemical reactions. For instance, 1-adamantyl trifluoromethanesulfonate can abstract hydride ions from alkanes to form adamantane, initiate ring-opening polymerization of tetrahydrofuran, and react with alkyllithiums to yield 1-alkyladamantanes . These reactions highlight the reactivity of adamantane derivatives and provide insight into the types of chemical transformations that 1-(2-Bromoethyl)adamantane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromoethyl)adamantane would be influenced by both the adamantane core and the bromoethyl substituent. The adamantane core contributes to the high thermal stability and chemical inertness, while the bromoethyl group would introduce additional reactivity due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The thermal rearrangement of tertiary 1-halospiro[adamantane-2,2'-adamantane] derivatives provides an example of the thermal behavior of adamantane derivatives with halogen substituents . Additionally, some 1-substituted adamantanes have been evaluated for biological activity, such as antitumor properties, indicating potential applications for 1-(2-Bromoethyl)adamantane in medicinal chemistry .

Scientific Research Applications

Synthesis and Polymer Research

1-(2-Bromoethyl)adamantane has been utilized in the synthesis of adamantane-based microporous polymers. Lim et al. (2012) demonstrated the preparation of such polymers using a Friedel–Crafts reaction with aromatic compounds, followed by surface modification. These polymers displayed increased CO2 uptake capacity, highlighting their potential in gas storage applications (Lim, Cha, & Chang, 2012).

Medicinal Chemistry

The structure of adamantane, including derivatives like 1-(2-Bromoethyl)adamantane, plays a significant role in medicinal chemistry. Lamoureux and Artavia (2010) reviewed the importance of adamantane derivatives, outlining their contributions to drug design and development. They specifically discussed adamantane's impact on absorption, distribution, metabolism, excretion properties, hydrophobic effects, ion channels, and as a rigid scaffold in drug formulation (Lamoureux & Artavia, 2010).

Drug Delivery Systems

Adamantane and its derivatives have been explored for their role in drug delivery systems. Štimac et al. (2017) focused on how adamantane derivatives can be used in liposomes, cyclodextrins, and dendrimers for targeted drug delivery and surface recognition. This highlights the versatility of adamantane structures in biomedical applications (Štimac, Šekutor, Mlinarić-Majerski, Frkanec, & Frkanec, 2017).

Material Science

In material science, adamantane derivatives have been employed in the synthesis of novel materials. Chen et al. (1995) used adamantane to create liquid crystalline and amorphous molecular systems, demonstrating its potential in material engineering and design (Chen, Mastrangelo, Shi, Bashir-Hashemi, Li, & Gelber, 1995).

Chemical Synthesis

In chemical synthesis, 1-(2-Bromoethyl)adamantane has been involved in the preparation of various derivatives and reactions. Cvitas et al. (2004) synthesized novel 1,4-disubstituted adamantane stereoisomers, showcasing the adaptability of adamantane derivatives in organic synthesis (Cvitas, Savin, & Mlinarić-Majerski, 2004).

Safety and Hazards

1-(2-Bromoethyl)adamantane is irritating and risky . Contact with skin and eyes may cause irritation and burns . Always wear suitable protective gloves, goggles, and protective clothing during operation . It should be used in a well-ventilated place and avoid inhaling its vapors .

Future Directions

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This encourages the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

1-(2-bromoethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKAIZXCUJMFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362863
Record name 1-(2-bromoethyl)adamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773-37-5
Record name 1-(2-bromoethyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromoethyl)adamantane
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Synthesis routes and methods I

Procedure details

A mixture of hydrobromic acid (26.2 g, 48%), concentrated sulphuric acid (10.82 g), and 2-(adamantan-1-yl)ethanol (10.82 g, 0.06 mol) was stirred and heated under reflux for 6 h. After cooling, water (60 ml) was added to the reaction mixture and the mixture was shaken. The organic layer was separated, and was then extracted with ether (3×100 ml). The extracts were combined, washed with water (1×20 ml) and with sodium carbonate solution (20 ml, 10% w/v) and the ether solution was then dried (MgSO4). The ether solution was concentrated under reduced pressure to give a solid, which was recrystallised from aqueous ethanol, to afford 1-(adamantan-1-yl)-2-bromoethane as white plates, m.p. 71°-72°.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
10.82 g
Type
reactant
Reaction Step One
Quantity
10.82 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Hydroxy-2-(adamant-1-yl)ethane (901.0 mg, 5.0 mmol) was treated with phosphorus pentabromide(3.0 gm, 7.0 mmol) in diethyl ether and warmed slightly until a noticeable exotherm was observed. The resulting red solution was washed with aqueous sodium bicarbonate solution and dried (Na2SO4). Solvent removal gave crude 1-Bromo-2-(adamant-1-yl)ethane. The material was used as is without further purification.
Quantity
901 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 1 l—roundbottom flask equipped with a reflux condenser 164 g concentrated sulphuric acid and 200 g hydrobromic acid (48% in water) were added subsequently under cooling with an ice bath to 126.20 g (0.70 mole) 2-(1-adamantyl)ethanol. The mixture was refluxed for 6 h and after cooling to room temperature given to 400 g of ice. The aqueous phase was extracted with 400 ml pentane. The organic layer was washed with a 2 M NaOH-solution and with water, dried over magnesium sulphate, and the solvent was removed in vacuo. The product was distilled in vacuo to yield 153.2 g (90%) of (1-(2-Bromo-ethyl)-adamantane as a colourless oil. 1H-NMR (400 MHz, CDCl3): δ=3.29 (t, 2H, CH2Br), 1.71 (t, 2H, CCH2CH2Br), 1.56-1.17 (m, 15H, aliphatic) ppm.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
126.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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